molecular formula C33H36N2O3S B431235 1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE

1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE

Cat. No.: B431235
M. Wt: 540.7g/mol
InChI Key: YMOFVYFWMGSMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring is typically formed through a cyclization reaction involving a thiourea derivative and a haloketone.

    Attachment of the Cyclohexylphenyl Group: This step involves a Friedel-Crafts acylation reaction where the cyclohexylphenyl group is introduced to the thiazole ring.

    Introduction of the Dimethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenyl group is attached to the thiazole ring.

    Final Assembly: The final step involves the condensation of the intermediate with an ethanone derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)amino]phenyl}propanone
  • 1-{3-[(4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)amino]phenyl}butanone

Uniqueness

1-(3-{[4-(4-CYCLOHEXYLPHENYL)-3-(3,4-DIMETHOXYPHENETHYL)-1,3-THIAZOL-2(3H)-YLIDEN]AMINO}PHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C33H36N2O3S

Molecular Weight

540.7g/mol

IUPAC Name

1-[3-[[4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-ylidene]amino]phenyl]ethanone

InChI

InChI=1S/C33H36N2O3S/c1-23(36)28-10-7-11-29(21-28)34-33-35(19-18-24-12-17-31(37-2)32(20-24)38-3)30(22-39-33)27-15-13-26(14-16-27)25-8-5-4-6-9-25/h7,10-17,20-22,25H,4-6,8-9,18-19H2,1-3H3

InChI Key

YMOFVYFWMGSMPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C4CCCCC4)CCC5=CC(=C(C=C5)OC)OC

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)C4CCCCC4)CCC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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